2-(2-(Benzyloxy)ethoxy)phenylboronic acid
Overview
Description
2-(2-(Benzyloxy)ethoxy)phenylboronic acid is an organoboron compound that features a phenyl ring substituted with a benzyloxyethoxy group and a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Mechanism of Action
Target of Action
The primary target of 2-(2-(Benzyloxy)ethoxy)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound participates in the SM cross-coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, being a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the SM cross-coupling reaction pathway . This pathway allows for the formation of carbon–carbon bonds, which are fundamental in organic synthesis . The compound’s role in this pathway contributes to the formation of chemically differentiated fragments .
Pharmacokinetics
It’s known that boronic esters, such as this compound, are generally stable and easy to purify . They are often used in chemical transformations where the valuable boron moiety remains in the product . The increased stability of boronic esters also presents challenges, especially when it comes to removing the boron moiety at the end of a sequence if required .
Result of Action
The result of the compound’s action in the SM cross-coupling reaction is the formation of a new carbon–carbon bond . This bond formation is a crucial step in many organic synthesis processes .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s stability can be affected by air and moisture . Therefore, care must be taken when considering these boronic esters for pharmacological purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(Benzyloxy)ethoxy)phenylboronic acid typically involves the reaction of 2-(2-(benzyloxy)ethoxy)phenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid. The reaction conditions generally include:
Solvent: Diethyl ether or tetrahydrofuran
Temperature: Room temperature to reflux
Reagents: 2-(2-(benzyloxy)ethoxy)phenylmagnesium bromide, trimethyl borate, water
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing .
Chemical Reactions Analysis
Types of Reactions: 2-(2-(Benzyloxy)ethoxy)phenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between the boronic acid and halides or triflates in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The benzyloxyethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium(II) acetate, triphenylphosphine, potassium carbonate, and an aryl halide or triflate.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted benzyloxyethoxy derivatives.
Scientific Research Applications
2-(2-(Benzyloxy)ethoxy)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Comparison with Similar Compounds
- Phenylboronic acid
- 2-(Benzyloxy)phenylboronic acid
- 2-Ethoxyphenylboronic acid
Comparison: 2-(2-(Benzyloxy)ethoxy)phenylboronic acid is unique due to its benzyloxyethoxy substituent, which provides additional functionalization possibilities compared to simpler boronic acids like phenylboronic acid. This makes it particularly useful in the synthesis of more complex molecules and materials .
Properties
IUPAC Name |
[2-(2-phenylmethoxyethoxy)phenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BO4/c17-16(18)14-8-4-5-9-15(14)20-11-10-19-12-13-6-2-1-3-7-13/h1-9,17-18H,10-12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGYSVUFLXIPBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCCOCC2=CC=CC=C2)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201217915 | |
Record name | Boronic acid, B-[2-[2-(phenylmethoxy)ethoxy]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201217915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096341-74-9 | |
Record name | Boronic acid, B-[2-[2-(phenylmethoxy)ethoxy]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096341-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[2-[2-(phenylmethoxy)ethoxy]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201217915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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